Ethyl 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
Overview
Description
Ethyl 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
It is structurally similar to acetazolamide , which is known to inhibit carbonic anhydrase . Carbonic anhydrase is an enzyme that catalyzes the rapid conversion of carbon dioxide and water into bicarbonate and protons, a reaction that occurs rather slowly in the absence of the enzyme.
Preparation Methods
The synthesis of Ethyl 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate typically involves the acetylation of 2-amino-5-mercapto-1,3,4-thiadiazole. The reaction is carried out by heating 2-amino-5-mercapto-1,3,4-thiadiazole with acetic anhydride and glacial acetic acid under reflux conditions for about 1.5 hours . This method is commonly used in laboratory settings for the preparation of this compound.
Chemical Reactions Analysis
Ethyl 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
Ethyl 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various bioactive compounds. In biology and medicine, thiadiazole derivatives, including this compound, have shown potential as anticancer agents due to their ability to inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein involved in the folding of numerous oncoproteins . Additionally, these compounds have been studied for their antimicrobial and anti-inflammatory properties .
Comparison with Similar Compounds
Ethyl 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate can be compared with other thiadiazole derivatives, such as acetazolamide and methazolamide. These compounds also contain the thiadiazole ring and exhibit similar biological activities, including diuretic and antimicrobial properties . this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Other similar compounds include 2-amino-5-mercapto-1,3,4-thiadiazole and 2-acetylamino-5-mercapto-1,3,4-thiadiazole .
Properties
IUPAC Name |
ethyl 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S2/c1-3-14-6(13)4-15-8-11-10-7(16-8)9-5(2)12/h3-4H2,1-2H3,(H,9,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXCXIOVDATTPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326106 | |
Record name | F0417-2020 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50326106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32418-25-0 | |
Record name | NSC523974 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523974 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | F0417-2020 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50326106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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